N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide
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Overview
Description
N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a chemical compound with the following properties:
- CAS Number : 337919-94-5
- Molecular Formula : C<sub>12</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>S
- Molecular Weight : 278.28 g/mol
- Density : Approximately 1.4 g/cm<sup>3</sup>
- Boiling Point : Approximately 453.5°C at 760 mmHg
Molecular Structure Analysis
The molecular structure of N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide consists of a thiophene ring with a nitrophenoxy group and a phenyl group attached. The N-methyl group is also present.
Chemical Reactions Analysis
The chemical reactivity and reactions of this compound would depend on its functional groups. However, without specific literature, I cannot provide detailed information on its reactions.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Flash Point : Approximately 228.1°C
Scientific Research Applications
Radiosensitizers and Bioreductively Activated Cytotoxins
A study by Threadgill et al. (1991) explored a series of nitrothiophene carboxamides, closely related chemically to N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide, for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrated capability in vitro as radiosensitizers for hypoxic mammalian cells and selective toxicity towards cancer cells under hypoxic conditions. This research suggests the potential use of similar compounds in cancer therapy, particularly in enhancing the effectiveness of radiation therapy (Threadgill et al., 1991).
Antipathogenic Activity
Another study highlighted the synthesis and antipathogenic activity of thiourea derivatives, which share a common structural motif with N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide. These compounds demonstrated significant antimicrobial activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential for developing new antimicrobial agents based on this structural framework (Limban et al., 2011).
Sensor Applications
Research by Üstündağ et al. (2009) on the modification of electrodes with EDTA-phenoxyamide compounds for potential use in metal ion sensing reveals another application area. The study involved preparing an EDTA-phenoxyamide modified glassy carbon electrode, which could complex with Pb2+ ions, suggesting the potential of N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide derivatives in developing sensitive and selective sensors for metal ions (Üstündağ & Solak, 2009).
Environmental Pollution Studies
The photodecomposition study of nitrofen by Nakagawa and Crosby (1974) suggests potential environmental applications for related nitrothiophene compounds. Understanding the degradation pathways of such compounds can aid in assessing their environmental impact and developing methods for their degradation or removal from contaminated sites (Nakagawa & Crosby, 1974).
Safety And Hazards
Safety data for this compound is limited. As with any chemical, precautions should be taken when handling it. Consult safety data sheets (SDS) for specific handling instructions.
Future Directions
Research on N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide could focus on:
- Elucidating its biological activity and potential applications.
- Investigating its interactions with other compounds.
- Assessing its toxicity and safety profiles.
Please note that further exploration of scientific literature would provide more comprehensive insights into this compound. 🌟
properties
IUPAC Name |
N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-19(13-7-3-2-4-8-13)18(21)17-16(11-12-25-17)24-15-10-6-5-9-14(15)20(22)23/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNQIAHMPDLYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-nitrophenoxy)-N-phenylthiophene-2-carboxamide |
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